molecular formula C5H10N2 B15072814 5-Azaspiro[2.3]hexan-2-amine

5-Azaspiro[2.3]hexan-2-amine

Cat. No.: B15072814
M. Wt: 98.15 g/mol
InChI Key: HUYFERUUFCSQIR-UHFFFAOYSA-N
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Description

5-Azaspiro[2.3]hexan-2-amine is a compound that belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azaspiro[2.3]hexan-2-amine typically involves the use of D-serine as a starting material. The process includes a diastereoselective rhodium-catalyzed cyclopropanation reaction to introduce the cyclopropyl moiety . This method ensures the control of stereochemistry, which is crucial for the biological activity of the compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and advanced catalytic systems could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Azaspiro[2.3]hexan-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can be used to modify the oxidation state of the compound.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of functionalized spiro compounds .

Scientific Research Applications

5-Azaspiro[2.3]hexan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-Azaspiro[2.3]hexan-2-amine exerts its effects involves its interaction with specific molecular targets. As a conformationally constrained analogue of amino acids, it can modulate the function of glutamate receptors in the CNS. This modulation can influence neurotransmission and has implications for treating various CNS disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific ring size and the presence of an amine group, which provides distinct chemical and biological properties. Its constrained structure enhances its stability and selectivity in biological systems, making it a valuable tool in drug design and development .

Properties

Molecular Formula

C5H10N2

Molecular Weight

98.15 g/mol

IUPAC Name

5-azaspiro[2.3]hexan-2-amine

InChI

InChI=1S/C5H10N2/c6-4-1-5(4)2-7-3-5/h4,7H,1-3,6H2

InChI Key

HUYFERUUFCSQIR-UHFFFAOYSA-N

Canonical SMILES

C1C(C12CNC2)N

Origin of Product

United States

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